molecular formula C21H38S B14068071 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene CAS No. 102037-91-2

3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene

Cat. No.: B14068071
CAS No.: 102037-91-2
M. Wt: 322.6 g/mol
InChI Key: VOOWENHHJZBQNX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene: is an organic compound belonging to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene typically involves the incorporation of sulfur into specific lipid moieties. One common method is the incorporation of sulfur into chlorophyll-derived phytol or archaebacterial phytenes. This process can be achieved through various reaction conditions, including the use of sulfurizing agents and specific catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound is studied for its potential role in biological processes and its interactions with biomolecules. It may serve as a model compound for understanding the behavior of sulfur-containing organic molecules in biological systems .

Medicine: In medicine, research is ongoing to explore the potential therapeutic applications of this compound. Its unique chemical properties may make it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation .

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with thiol-containing proteins. These interactions can modulate cellular processes and influence the compound’s biological activity .

Comparison with Similar Compounds

  • 3-Methyl-2-(3,7,11-trimethyldodecyl)thiophene
  • 2,3-Dimethylthiophene
  • 2,5-Dimethylthiophene

Comparison: Compared to similar compounds, 3,5-Dimethyl-2-(3,7,11-trimethyldodecyl)thiophene is unique due to its specific substitution pattern and long alkyl chain. This structural difference imparts distinct chemical properties, such as increased hydrophobicity and altered reactivity. These unique features make it particularly valuable in applications requiring specific chemical behaviors .

Properties

CAS No.

102037-91-2

Molecular Formula

C21H38S

Molecular Weight

322.6 g/mol

IUPAC Name

3,5-dimethyl-2-(3,7,11-trimethyldodecyl)thiophene

InChI

InChI=1S/C21H38S/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-21-19(5)15-20(6)22-21/h15-18H,7-14H2,1-6H3

InChI Key

VOOWENHHJZBQNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)CCC(C)CCCC(C)CCCC(C)C)C

Origin of Product

United States

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